6-Acetoxy Belamcandol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Acetoxy Belamcandol B is a natural compound that belongs to the family of belamcandol. . This compound has gained significant attention due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Acetoxy Belamcandol B can be synthesized through various chemical reactions involving its precursor, Belamcandol B. The synthesis typically involves acetylation reactions where an acetoxy group is introduced to the Belamcandol B molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves the extraction of Belamcandol B from the seeds of Belamcanda chinensis followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted Belamcandol B is then subjected to acetylation to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of Belamcandol B.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Acetoxy Belamcandol B has diverse applications in scientific research:

Chemistry: Used as a biochemical reagent in proteomics research.

Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.

Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: Used in the development of environmentally friendly pesticides and herbicides

Wirkmechanismus

The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Belamcandol A: Another compound from the same family with similar anti-inflammatory properties.

Belamcandol C: Known for its antioxidant activities.

Belamcandol D: Studied for its potential use in cancer therapy.

Uniqueness of 6-Acetoxy Belamcandol B: this compound stands out due to its specific acetoxy group, which enhances its bioavailability and potency compared to other belamcandols. Its unique structure allows for more efficient inhibition of 5-lipoxygenase, making it a promising candidate for therapeutic applications .

Biologische Aktivität

Overview

6-Acetoxy Belamcandol B is a natural compound derived from Belamcandol, which has garnered attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in anti-inflammatory and antioxidant mechanisms. Its unique acetoxy group enhances its bioavailability and potency compared to other related compounds.

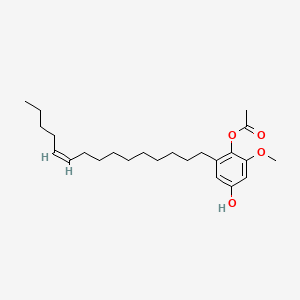

- IUPAC Name: [4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate

- Molecular Weight: 390.6 g/mol

- CAS Number: 1388841-30-2

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound effectively reduces inflammation and oxidative stress, making it a candidate for therapeutic interventions in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammatory markers in various biological models. For instance, studies have shown that it lowers levels of cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Antioxidant Properties

This compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative damage. In vitro assays demonstrate that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Data Table: Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-lipoxygenase | |

| Cytokine Reduction | Decreased TNF-alpha and IL-6 levels | |

| Antioxidant Activity | Free radical scavenging | |

| Enzyme Modulation | Enhanced activity of superoxide dismutase |

Case Study 1: In Vitro Analysis

A study conducted on human epithelial cells demonstrated that treatment with this compound resulted in a significant reduction in inflammatory responses when exposed to lipopolysaccharides (LPS). The results indicated a decrease in the expression of pro-inflammatory genes, supporting its potential as an anti-inflammatory agent.

Case Study 2: Animal Model Study

In a murine model of arthritis, administration of this compound led to reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, further corroborating its therapeutic potential.

Comparison with Related Compounds

| Compound | Primary Activity | Unique Features |

|---|---|---|

| Belamcandol A | Anti-inflammatory | Similar structure but lacks acetoxy group |

| Belamcandol C | Antioxidant | Known for potent free radical scavenging |

| Belamcandol D | Potential anticancer properties | Studied for different cancer types |

Eigenschaften

IUPAC Name |

[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHINANGVRSSGQ-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.